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Compound of Interest

Compound Name: 2-Nitrosopyridine

Cat. No.: B15602172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for 2-
nitrosopyridine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopy. This document is intended to serve as a comprehensive

resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-
nitrosopyridine and, where data is unavailable, for the related compound 2-nitropyridine for

comparative purposes.

Note on Data Availability: Extensive literature searches did not yield publicly available

experimental ¹H NMR, ¹³C NMR, or UV-Vis spectroscopic data specifically for 2-
nitrosopyridine. The data for 2-nitropyridine is provided for illustrative purposes and should be

treated with caution as the electronic and structural differences between a nitro (-NO₂) and a

nitroso (-NO) group will significantly impact the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Proton NMR)

No experimental data for 2-nitrosopyridine was found in the reviewed literature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15602172?utm_src=pdf-interest
https://www.benchchem.com/product/b15602172?utm_src=pdf-body
https://www.benchchem.com/product/b15602172?utm_src=pdf-body
https://www.benchchem.com/product/b15602172?utm_src=pdf-body
https://www.benchchem.com/product/b15602172?utm_src=pdf-body
https://www.benchchem.com/product/b15602172?utm_src=pdf-body
https://www.benchchem.com/product/b15602172?utm_src=pdf-body
https://www.benchchem.com/product/b15602172?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: ¹H NMR Data for 2-Nitropyridine (for illustrative purposes)

Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

Assignment

8.70 d 4.4 H-6

8.23 d 8.2 H-3

7.95 t 7.8 H-4

| 7.55 | t | 6.5 | H-5 |

¹³C NMR Data (Carbon-13 NMR)

No experimental data for 2-nitrosopyridine was found in the reviewed literature.

Table 2: ¹³C NMR Data for 2-Nitropyridine (for illustrative purposes)

Chemical Shift (δ) [ppm] Assignment

156.1 C-2

149.7 C-6

137.7 C-4

128.9 C-3

| 122.3 | C-5 |

Infrared (IR) Spectroscopy
In the solid phase, 2-nitrosopyridine primarily exists as its dimer. The monomeric form, which

is the subject of interest for its characteristic N=O stretching frequency, can be generated

through cryogenic photolysis of the dimer.

Table 3: Key IR Absorption Bands for Monomeric 2-Nitrosopyridine
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Wavenumber (cm⁻¹) Intensity Assignment

1509 Prominent N=O stretching vibration

| ~1150 | - | In-plane ring distortion with C-N(=O) bond stretching contribution |

A complete experimental IR spectrum for monomeric 2-nitrosopyridine is not readily available.

The dimer exhibits intense signals at 1390 cm⁻¹ and 1409 cm⁻¹, which are assigned to the

symmetric and asymmetric stretching vibrations of the Z-ONNO group.

Ultraviolet-Visible (UV-Vis) Spectroscopy
No experimental UV-Vis absorption data for 2-nitrosopyridine was found in the reviewed

literature.

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data. Specific

parameters for 2-nitrosopyridine may require optimization.

NMR Spectroscopy (General Protocol)
Sample Preparation:

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A larger number of scans is typically required due to the low natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

IR Spectroscopy of Monomeric 2-Nitrosopyridine
This protocol is specific due to the nature of the sample.

Sample Preparation:

Prepare a KBr pellet containing the 2-nitrosopyridine dimer.

Instrumentation:

Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with a cryogenic

sample holder.

Data Acquisition (Dimer):

Cool the KBr pellet to a low temperature (e.g., 12 K).

Record the IR spectrum of the dimer.

Photolysis:
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Irradiate the cold KBr pellet with a high-pressure mercury lamp to induce photodissociation

of the dimer into the monomer.

Data Acquisition (Monomer):

Record the IR spectrum of the resulting monomer at the cryogenic temperature.

Data Processing:

Process the interferogram to obtain the absorption spectrum.

Identify and assign the characteristic vibrational frequencies.

UV-Vis Spectroscopy (General Protocol)
Sample Preparation:

Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol,

methanol, acetonitrile).

Prepare a series of dilutions of the stock solution to determine the molar absorptivity

accurately.

Instrumentation:

Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Record a baseline spectrum with the pure solvent in both the sample and reference

cuvettes.

Record the absorption spectrum of each diluted sample solution over a suitable

wavelength range (e.g., 200-800 nm).

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax).
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Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at each λmax.

Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Relationship between spectroscopic techniques and molecular structure information.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitrosopyridine: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15602172#spectroscopic-data-of-2-nitrosopyridine-
nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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